N,N',N''-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine
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Overview
Description
“N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” is a triazine derivative characterized by the presence of three 3-chlorophenyl groups attached to a 1,3,5-triazine core. Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” typically involves the reaction of cyanuric chloride with 3-chloroaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the 3-chlorophenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo further substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other functional groups.
Oxidation and Reduction: The triazine core and the phenyl rings can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups attached to the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, “N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, triazine derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its biological activity, including antimicrobial, antiviral, or anticancer properties.
Industry
In industry, triazine compounds are used as intermediates in the production of dyes, resins, and other materials. “N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” could be utilized in similar applications, contributing to the development of new materials with desirable properties.
Mechanism of Action
The mechanism of action of “N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- N2,N4,N6-tris(phenyl)-1,3,5-triazine-2,4,6-triamine
- N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine
- N2,N4,N6-tris(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
“N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” is unique due to the presence of three 3-chlorophenyl groups, which can impart distinct chemical and physical properties compared to other triazine derivatives
Properties
Molecular Formula |
C21H15Cl3N6 |
---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H15Cl3N6/c22-13-4-1-7-16(10-13)25-19-28-20(26-17-8-2-5-14(23)11-17)30-21(29-19)27-18-9-3-6-15(24)12-18/h1-12H,(H3,25,26,27,28,29,30) |
InChI Key |
SFGFXRVWXGNXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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